3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea
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Overview
Description
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is a compound that belongs to the class of 1,3-disubstituted ureas. This compound features a bicyclic lipophilic group derived from natural sources and a trifluoromethyl-substituted phenyl group. It is known for its potential biological activities, including inhibition of RNA virus replication and soluble epoxide hydrolase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea can be achieved through several methods:
Reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with amines: This method involves the reaction of bicyclo[2.2.1]heptane-2-yl isocyanate with an appropriate amine under controlled conditions to yield the desired urea compound.
Reaction of bicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole: This method involves the reaction of bicyclo[2.2.1]heptan-2-amine with 1,1’-carbonyldiimidazole, which acts as a phosgene analog, to form the urea compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yields and purity, with careful control of reaction conditions to minimize by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically involving the bicyclic heptane moiety.
Reduction: Reduction reactions can target the urea functional group or the trifluoromethyl-substituted phenyl group.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the bicyclic heptane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets:
Inhibition of RNA Virus Replication: The compound inhibits RNA virus replication by interfering with viral RNA synthesis or processing.
Inhibition of Soluble Epoxide Hydrolase: The compound inhibits soluble epoxide hydrolase by binding to its active site, preventing the hydrolysis of epoxides to diols.
Comparison with Similar Compounds
Similar Compounds
1-{bicyclo[2.2.1]heptan-2-yl}-3-(fluorophenyl)urea: Similar structure but with a fluorine substituent instead of a trifluoromethyl group.
1-{bicyclo[2.2.1]heptan-2-yl}-3-(chlorophenyl)urea: Similar structure but with a chlorine substituent instead of a trifluoromethyl group.
1-{bicyclo[2.2.1]heptan-2-yl}-3-(bromophenyl)urea: Similar structure but with a bromine substituent instead of a trifluoromethyl group.
Uniqueness
3-{bicyclo[2.2.1]heptan-2-yl}-1-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly effective as an inhibitor of soluble epoxide hydrolase and RNA virus replication .
Properties
CAS No. |
1212423-28-3 |
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Molecular Formula |
C15H17F3N2O |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C15H17F3N2O/c16-15(17,18)11-2-1-3-12(8-11)19-14(21)20-13-7-9-4-5-10(13)6-9/h1-3,8-10,13H,4-7H2,(H2,19,20,21) |
InChI Key |
PKPQTBHUGPSIHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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